molecular formula C35H35BN2O3 B15053766 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate CAS No. 308124-96-1

1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate

Katalognummer: B15053766
CAS-Nummer: 308124-96-1
Molekulargewicht: 542.5 g/mol
InChI-Schlüssel: JDDCITNEBKRXON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate is a chemical compound with the molecular formula C35H35BN2O3 and a molecular weight of 542.492 g/mol This compound is known for its unique structure, which includes a pyridinium core substituted with an acetoxy group and a morpholine ring, paired with a tetraphenylborate anion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 4-morpholinopyridine with acetic anhydride to introduce the acetoxy group. This is followed by the formation of the pyridinium salt through a reaction with tetraphenylborate. The reaction conditions generally require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, often involving strong oxidizing agents.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridinium derivatives, while substitution reactions can introduce different functional groups in place of the acetoxy group .

Wissenschaftliche Forschungsanwendungen

1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with molecular targets through its functional groups. The acetoxy group can participate in esterification reactions, while the morpholine ring can interact with various biological molecules. The tetraphenylborate anion may also play a role in stabilizing the compound and facilitating its interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its specific combination of functional groups and the presence of the tetraphenylborate anion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Eigenschaften

CAS-Nummer

308124-96-1

Molekularformel

C35H35BN2O3

Molekulargewicht

542.5 g/mol

IUPAC-Name

(4-morpholin-4-ylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C11H15N2O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(14)16-13-4-2-11(3-5-13)12-6-8-15-9-7-12/h1-20H;2-5H,6-9H2,1H3/q-1;+1

InChI-Schlüssel

JDDCITNEBKRXON-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(=O)O[N+]1=CC=C(C=C1)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.